7-氧代十一酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

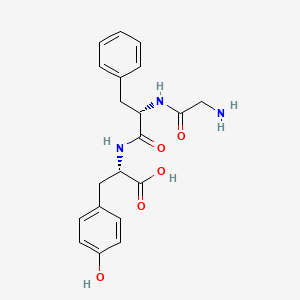

Ethyl 7-oxoundecanoate is a chemical compound that is related to esters and ketones. While the provided papers do not directly discuss ethyl 7-oxoundecanoate, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound . For instance, ethyl 7-oxoheptanoate is mentioned as a product of the oxidation of ethyl 7-hydroxyheptanoate, which suggests that ethyl 7-oxoundecanoate could similarly be synthesized through the oxidation of an alcohol precursor .

Synthesis Analysis

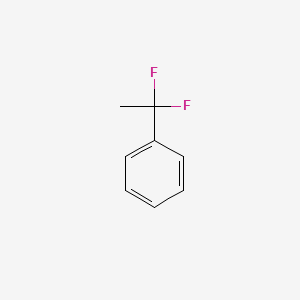

The synthesis of related compounds, such as ethyl 7-oxoheptanoate, involves the reaction of a cycloketone with potassium persulfate in an alcohol solvent (ethanol or methanol), followed by oxidation with pyridinium chlorochromate (PCC) to yield the keto ester . This method could potentially be adapted for the synthesis of ethyl 7-oxoundecanoate by starting with a longer chain cycloketone. Additionally, the synthesis of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate for various heterocycles, indicates the potential for ethyl 7-oxoundecanoate to serve as an intermediate in the synthesis of larger or more complex molecules .

Molecular Structure Analysis

While ethyl 7-oxoundecanoate's molecular structure is not directly discussed, the crystal structure of a related compound, ethylene di-11-bromoundecanoate, provides some context. Ethylene di-11-bromoundecanoate has a fully extended hydrocarbon chain in its crystalline state, which is a model for the hydrophobic moiety of saturated phospholipids . This suggests that ethyl 7-oxoundecanoate may also exhibit an extended conformation in certain states, which could influence its physical properties and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 7-oxoundecanoate, but the synthesis and reactions of similar compounds can offer insights. For example, the protection and subsequent conversion of the aldehyde group in methyl 7-oxoheptanoate to an acetate indicates that functional groups in ethyl 7-oxoundecanoate could also be modified to alter its reactivity or to produce derivatives for specific applications . The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in forming various heterocycles through carbene insertion reactions also suggests that ethyl 7-oxoundecanoate could potentially participate in similar types of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 7-oxoundecanoate can be inferred from the properties of structurally related compounds. The extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate imply that ethyl 7-oxoundecanoate may exhibit hydrophobic characteristics and could be a component of hydrophobic domains in larger molecular structures, such as in the synthesis of lipids or lipid-like materials . The good yields reported for the synthesis of ethyl 7-oxoheptanoate suggest that similar synthetic approaches for ethyl 7-oxoundecanoate could be efficient and practical for laboratory or industrial applications .

科学研究应用

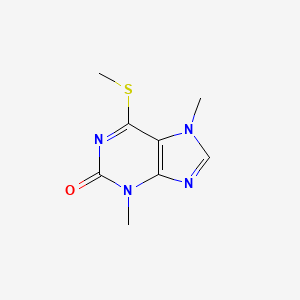

高级醇的催化生产

通过 Guerbet 反应催化生产高级醇的研究,提供了对可持续化学过程的见解。这包括评估化学研究中的可持续性指标,强调理解化学过程开发中可持续性评估方法的优势和劣势的重要性。此类研究对于推进可持续化学合成方法至关重要,可能适用于 7-氧代十一酸乙酯等化合物 (Patel 等,2015)。

功能化化合物的合成

通过一锅多组分反应 (MCR) 合成乙基-7,11-二芳基-9-羟基-1,3,5-三氧代-9-(三氟甲基)-8-氧杂-2,4-二氮杂螺[5.5]十一烷-10-羧酸酯衍生物,展示了合成策略在创建复杂分子方面的多功能性。这表明有可能合成广泛的衍生物,可能包括 7-氧代十一酸乙酯,用于各种应用 (Li 等,2014)。

新型衍生物的抗菌评价

新型氟喹诺酮衍生物的开发和体外抗菌评价突出了对具有潜在抗菌和抗真菌活性的新化合物的持续研究。这表明 7-氧代十一酸乙酯的衍生物也可以探索其抗菌特性,为开发新的治疗剂做出贡献 (Srinivasan 等,2010)。

乙醇代谢物的稳定性

在标准化降解测试中评估乙醇代谢物(如乙基硫酸盐)的稳定性的研究,提供了对化学标记的法医学应用的见解。了解此类化合物的稳定性对于准确的法医分析至关重要,这可能与在类似情况下研究或利用 7-氧代十一酸乙酯的衍生物有关 (Halter 等,2009)。

属性

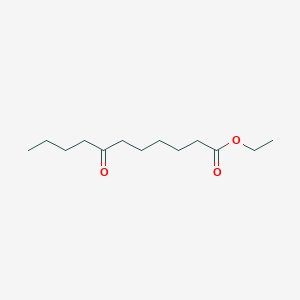

IUPAC Name |

ethyl 7-oxoundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUXSPMIROUACC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444055 |

Source

|

| Record name | Ethyl 7-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxoundecanoate | |

CAS RN |

227953-80-2 |

Source

|

| Record name | Ethyl 7-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)